molecular formula C13H16O3 B3241639 Benzyl 6-oxohexanoate CAS No. 147790-52-1

Benzyl 6-oxohexanoate

Cat. No.: B3241639
CAS No.: 147790-52-1
M. Wt: 220.26 g/mol
InChI Key: POYUXRXQGVONHK-UHFFFAOYSA-N
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Description

Benzyl 6-oxohexanoate: is an organic compound with the molecular formula C13H16O3. It is a benzyl ester derivative of 6-oxohexanoic acid. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 6-oxohexanoate can be synthesized through several methods. One efficient method involves the reaction of monoesters of succinic acid with thionyl chloride to form 4-benzyloxy-4-ketobutanoyl chlorides. These chlorides are then treated with diethylcadmium to yield mono/di-benzyl-γ-ketohexanoates . Another method involves the ozonolytic cleavage of cyclohexene to produce methyl 6-oxohexanoate, which can be further converted to this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often involving purification steps such as chromatography and recrystallization .

Mechanism of Action

The mechanism of action of benzyl 6-oxohexanoate involves its interaction with specific molecular targets and pathways. For instance, it acts as a ligand for glucosidase I, an enzyme involved in the post-translational processing of N-linked glycoproteins . This interaction facilitates the purification and study of glucosidase I, providing insights into its function and regulation.

Comparison with Similar Compounds

Uniqueness: Benzyl 6-oxohexanoate is unique due to its benzyl ester group, which imparts distinct chemical reactivity and makes it a valuable intermediate in organic synthesis. Its ability to act as a ligand for specific enzymes further distinguishes it from other similar compounds .

Properties

IUPAC Name

benzyl 6-oxohexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c14-10-6-2-5-9-13(15)16-11-12-7-3-1-4-8-12/h1,3-4,7-8,10H,2,5-6,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POYUXRXQGVONHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCCCC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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